Miconazole Miconazole Miconazole is an antifungal synthetic derivative of imidazole and used in the treatment of candidal skin infections, Miconazole selectively affects the integrity of fungal cell membranes, high in ergosterol content and different in composition from mammalian cells membranes. (NCI04)
Miconazole, also known as monistat or dactarin, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl; R'=benzene). Miconazole is a drug which is used for topical application in the treatment of tinea pedis (athlete’s foot), tinea cruris, and tinea corporis caused by trichophyton rubrum, trichophyton mentagrophytes, and epidermophyton floccosum, in the treatment of cutaneous candidiasis (moniliasis), and in the treatment of tinea versicolor. Miconazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Miconazole has been detected in multiple biofluids, such as urine and blood. Within the cell, miconazole is primarily located in the cytoplasm and membrane (predicted from logP). Miconazole is a potentially toxic compound.
Miconazole is a broad-spectrum azole antifungal with some activity against Gram-positive bacteria as well. It is widely used to treat mucosal yeast infections, including both oral and vaginal infections; although intravenous miconazole is no longer available, a wide variety of suppositories, creams, gels, and tablet-based products are available. Miconazole is thought to act primarily through the inhibition of fungal CYP450 14α-lanosterol demethylase activity. Miconazole was first synthesized in 1969 and first granted FDA approval on January 8, 1974, for sale by INSIGHT Pharmaceuticals as a topical cream. It is currently available as a variety of prescription and over the counter products. Despite having been in clinical use for an extended period, resistance to miconazole among susceptible organisms is relatively low.
Brand Name: Vulcanchem
CAS No.: 22916-47-8
VCID: VC0000906
InChI: InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2
SMILES: C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C18H14Cl4N2O
Molecular Weight: 416.1 g/mol

Miconazole

CAS No.: 22916-47-8

APIs

VCID: VC0000906

Molecular Formula: C18H14Cl4N2O

Molecular Weight: 416.1 g/mol

Miconazole - 22916-47-8

CAS No. 22916-47-8
Product Name Miconazole
Molecular Formula C18H14Cl4N2O
Molecular Weight 416.1 g/mol
IUPAC Name 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole
Standard InChI InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2
Standard InChIKey BYBLEWFAAKGYCD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Appearance White or off white powder
Melting Point 170
159-163°C
Physical Description Solid
Description Miconazole is an antifungal synthetic derivative of imidazole and used in the treatment of candidal skin infections, Miconazole selectively affects the integrity of fungal cell membranes, high in ergosterol content and different in composition from mammalian cells membranes. (NCI04)
Miconazole, also known as monistat or dactarin, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl; R'=benzene). Miconazole is a drug which is used for topical application in the treatment of tinea pedis (athlete’s foot), tinea cruris, and tinea corporis caused by trichophyton rubrum, trichophyton mentagrophytes, and epidermophyton floccosum, in the treatment of cutaneous candidiasis (moniliasis), and in the treatment of tinea versicolor. Miconazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Miconazole has been detected in multiple biofluids, such as urine and blood. Within the cell, miconazole is primarily located in the cytoplasm and membrane (predicted from logP). Miconazole is a potentially toxic compound.
Miconazole is a broad-spectrum azole antifungal with some activity against Gram-positive bacteria as well. It is widely used to treat mucosal yeast infections, including both oral and vaginal infections; although intravenous miconazole is no longer available, a wide variety of suppositories, creams, gels, and tablet-based products are available. Miconazole is thought to act primarily through the inhibition of fungal CYP450 14α-lanosterol demethylase activity. Miconazole was first synthesized in 1969 and first granted FDA approval on January 8, 1974, for sale by INSIGHT Pharmaceuticals as a topical cream. It is currently available as a variety of prescription and over the counter products. Despite having been in clinical use for an extended period, resistance to miconazole among susceptible organisms is relatively low.
Related CAS 22832-87-7 (nitrate)
Solubility 7.63e-04 g/L
Synonyms Brentan
Dactarin
Miconasil Nitrate
Miconazole
Miconazole Nitrate
Monistat
Nitrate, Miconasil
Nitrate, Miconazole
R 14,889
R-14,889
R14,889
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2: Simmons KB, Kumar N, Plagianos M, Roberts K, Hoskin E, Han L, Alami M, Creasy
G, Variano B, Merkatz R. Effects of concurrent vaginal miconazole treatment on
the absorption and exposure of Nestorone® (segesterone acetate) and ethinyl
estradiol delivered from a contraceptive vaginal ring: A randomized, crossover
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TH, Momoh MA, Ofokansi KC, Akpa PA. Surface-modified mucoadhesive microgels as a
controlled release system for miconazole nitrate to improve localized treatment
of vulvovaginal candidiasis. Eur J Pharm Sci. 2018 Jan 1;111:358-375. doi:
10.1016/j.ejps.2017.10.002. Epub 2017 Oct 4. PubMed PMID: 28986195.


4: Ashtarinezhad A, Panahyab A, Mohamadzadehasl B, Shirazi FH. Characterization
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PMC5603877.


5: Gyanfosu L, Koffuor GA, Kyei S, Ababio-Danso B, Peprah-Donkor K, Nyansah WB,
Asare F. Efficacy and safety of extemporaneously prepared miconazole eye drops in
Candida albicans-induced keratomycosis. Int Ophthalmol. 2017 Sep 12. doi:
10.1007/s10792-017-0707-z. [Epub ahead of print] PubMed PMID: 28900810.


6: Kenechukwu FC, Attama AA, Ibezim EC. Novel solidified reverse micellar
solution-based mucoadhesive nano lipid gels encapsulating miconazole
nitrate-loaded nanoparticles for improved treatment of oropharyngeal candidiasis.
J Microencapsul. 2017 Sep;34(6):592-609. doi: 10.1080/02652048.2017.1370029. Epub
2017 Sep 6. PubMed PMID: 28877639.


7: Pyo SM, Hespeler D, Keck CM, Müller RH. Dermal miconazole nitrate nanocrystals
- formulation development, increased antifungal efficacy & skin penetration. Int
J Pharm. 2017 Oct 5;531(1):350-359. doi: 10.1016/j.ijpharm.2017.08.108. Epub 2017
Sep 1. PubMed PMID: 28855137.


8: Du Y, Luo L, Sun S, Jiang Z, Guo X. Enantioselective separation and
determination of miconazole in rat plasma by chiral LC-MS/MS: application in a
stereoselective pharmacokinetic study. Anal Bioanal Chem. 2017
Nov;409(27):6315-6323. doi: 10.1007/s00216-017-0551-z. Epub 2017 Aug 29. PubMed
PMID: 28852798.


9: Nave R, Klein S, Müller A, Chang X, Höchel J. Absence of Effect of
Intravaginal Miconazole, Clindamycin, Nonoxynol-9, and Tampons on the
Pharmacokinetics of an Anastrozole/Levonorgestrel Intravaginal Ring. J Clin
Pharmacol. 2017 Aug 7. doi: 10.1002/jcph.984. [Epub ahead of print] PubMed PMID:
28783867.


10: Saboo S, Taylor LS. Water-induced phase separation of miconazole-poly
(vinylpyrrolidone-co-vinyl acetate) amorphous solid dispersions: Insights with
confocal fluorescence microscopy. Int J Pharm. 2017 Aug 30;529(1-2):654-666. doi:
10.1016/j.ijpharm.2017.07.034. Epub 2017 Jul 11. PubMed PMID: 28705623.
PubChem Compound 4189
Last Modified Nov 11 2021
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